molecular formula C16H17NO4S B8402429 (S)-2-(METHYLAMINO)-2-OXO-1-PHENYLETHYL 4-METHYLBENZENESULFONATE

(S)-2-(METHYLAMINO)-2-OXO-1-PHENYLETHYL 4-METHYLBENZENESULFONATE

Cat. No.: B8402429
M. Wt: 319.4 g/mol
InChI Key: ZXULXMJUEFTWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(METHYLAMINO)-2-OXO-1-PHENYLETHYL 4-METHYLBENZENESULFONATE: is an organic compound that belongs to the class of sulfonic acid esters. This compound is known for its diverse applications in organic synthesis and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of toluene-4-sulfonic acid methylcarbamoyl-phenyl-methyl ester typically involves the esterification of toluene-4-sulfonic acid with methylcarbamoyl-phenyl-methyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the desired ester.

Industrial Production Methods: On an industrial scale, the production of toluene-4-sulfonic acid methylcarbamoyl-phenyl-methyl ester involves the continuous esterification process. This process includes the use of large reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and purity, and the product is further purified using industrial-scale distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (S)-2-(METHYLAMINO)-2-OXO-1-PHENYLETHYL 4-METHYLBENZENESULFONATE can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions where the sulfonic acid ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.

Major Products:

    Oxidation: The major products are typically carboxylic acids or sulfonic acids.

    Reduction: The major products are alcohols or amines.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry: (S)-2-(METHYLAMINO)-2-OXO-1-PHENYLETHYL 4-METHYLBENZENESULFONATE is widely used as a reagent in organic synthesis. It serves as a protecting group for alcohols and amines, facilitating selective reactions in complex molecules.

Biology: In biological research, this compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It helps in modifying the biological activity of target molecules.

Medicine: In medicinal chemistry, toluene-4-sulfonic acid methylcarbamoyl-phenyl-methyl ester is used in the development of drugs. It aids in the synthesis of drug candidates with improved pharmacokinetic properties.

Industry: Industrially, this compound is used in the production of polymers, resins, and coatings. It acts as a catalyst in polymerization reactions and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid methylcarbamoyl-phenyl-methyl ester involves its ability to act as a strong acid catalyst. It facilitates various chemical reactions by donating protons to reactants, thereby increasing the reaction rate. The sulfonic acid group is highly electron-withdrawing, making the ester group more reactive towards nucleophiles. This property is exploited in various organic synthesis reactions to achieve desired transformations.

Comparison with Similar Compounds

    Toluene-4-sulfonic acid: A strong organic acid used in similar applications as a catalyst and reagent.

    Benzenesulfonic acid: Another sulfonic acid with similar properties but different reactivity due to the absence of the methyl group.

    Methanesulfonic acid: A simpler sulfonic acid used in organic synthesis and industrial applications.

Uniqueness: (S)-2-(METHYLAMINO)-2-OXO-1-PHENYLETHYL 4-METHYLBENZENESULFONATE is unique due to its specific ester structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to act as both a protecting group and a catalyst makes it versatile in various fields of research and industry.

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

[2-(methylamino)-2-oxo-1-phenylethyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C16H17NO4S/c1-12-8-10-14(11-9-12)22(19,20)21-15(16(18)17-2)13-6-4-3-5-7-13/h3-11,15H,1-2H3,(H,17,18)

InChI Key

ZXULXMJUEFTWLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2)C(=O)NC

Origin of Product

United States

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